

2-deoxystreptamine derivative efficacy validation

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Compound Focus: 2-Deoxystreptamine

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Efficacy Data of 2-Deoxystreptamine Derivatives

Derivative Name (Core Structure)	Modification Type	Key Experimental Data	Primary Finding
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| **2-Hydroxyapramycin** [1] | 2-OH substitution on the DOS ring | • **IC₅₀ (Protein Synthesis Inhibition):** ~1.0 μM • **MIC (E. coli):** 16 μg/mL • **MIC (MRSA):** 16 μg/mL | **Reduced efficacy;** ~10-fold less active than parent apramycin, likely due to impaired ribosome binding [1]. | | **4'-O-Alkyl Paromomycin** (e.g., Compound 10) [2] | 4'-O-ether substitution on ring I | • **IC₅₀ (Bacterial Ribosome):** 0.08 mg/L • **IC₅₀ (C1491 Mutant Ribosome):** 258.93 mg/L • **High Ribosomal Selectivity:** 3,000-fold drop in mutant ribosome activity [2]. | **Increased target selectivity;** retains antibacterial potency while showing little to no ototoxicity *in vivo* [2]. | | **4',6'-O-Acetal Paromomycin** (e.g., Compound 11) [2] | 4',6'-O-acetal substitution on ring I | • **IC₅₀ (Bacterial Ribosome):** 0.14 mg/L • **IC₅₀ (C1491 Mutant Ribosome):** 288.85 mg/L • **High Ribosomal Selectivity:** 2,000-fold drop in mutant ribosome activity [2]. | **Increased target selectivity;** interaction becomes highly dependent on key bacterial rRNA residues, potentially reducing side effects [2] [3]. |

Key Experimental Protocols for Validation

The efficacy of these derivatives is typically confirmed through the following standardized experimental workflows:

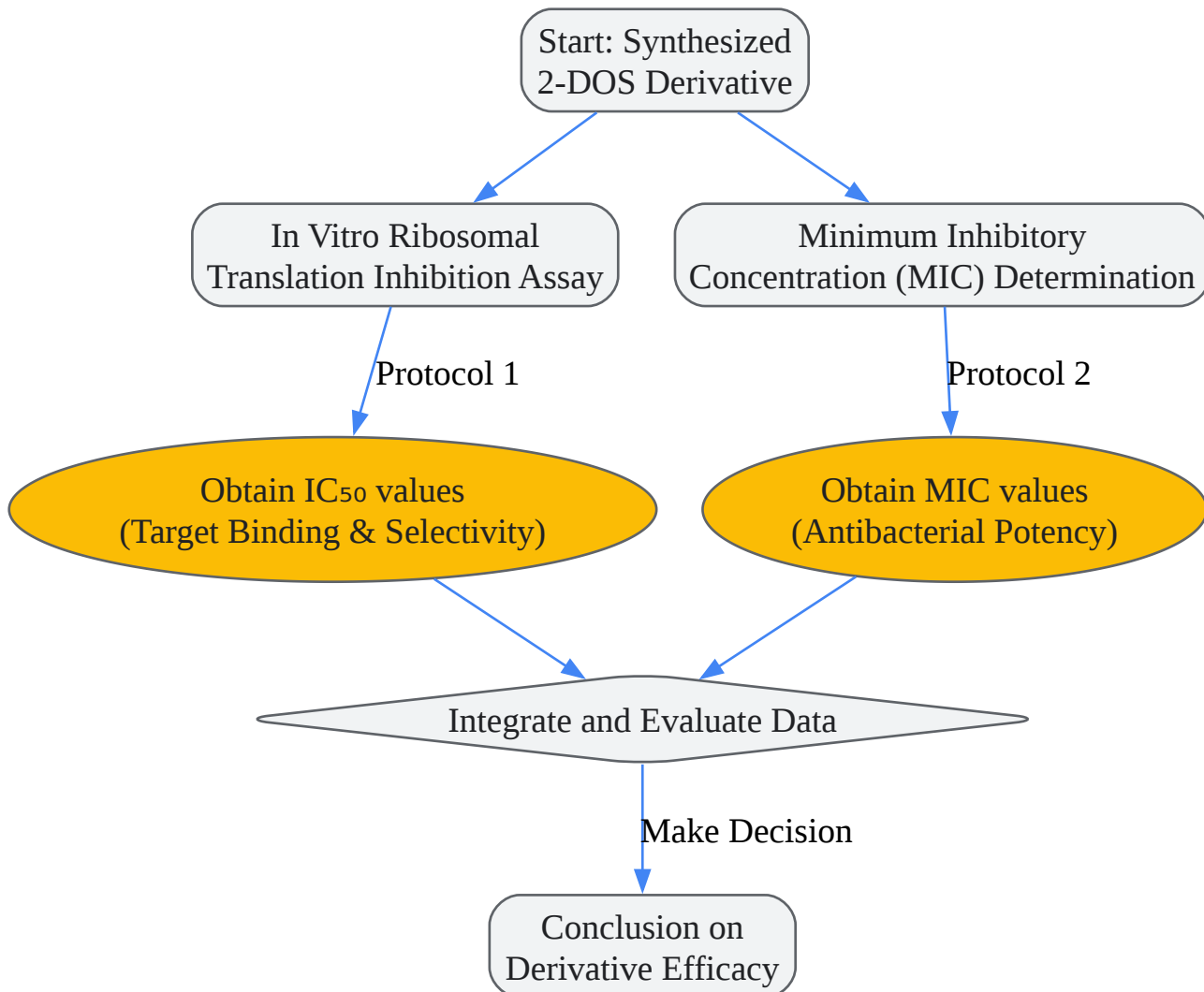
In Vitro Ribosomal Translation Inhibition Assay

- **Objective:** To measure the compound's direct activity and selectivity for its ribosomal target.
- **Detailed Protocol:**
 - **Ribosome Preparation:** Use wild-type bacterial ribosomes and engineered mutant ribosomes. Key mutations involve residues in the drug-binding pocket (e.g., **G1491C** and **A1408G** in *E. coli* numbering) to mimic eukaryotic ribosomes [2] [3].
 - **Assay Setup:** Incubate the ribosomes with a functional translation system (e.g., *E. coli* S30 extract) and a reporter gene template like **firefly luciferase mRNA** [2].
 - **Compound Testing:** Add serial dilutions of the 2-DOS derivative to the system.
 - **Signal Measurement:** Quantify the synthesis of functional luciferase by measuring luminescence. The **IC₅₀** value (concentration that inhibits 50% of protein synthesis) is calculated from dose-response curves [2].
- **Data Interpretation:** A high IC₅₀ ratio between mutant and wild-type ribosomes indicates high selectivity for the bacterial target, which is predictive of reduced off-target effects in humans [2] [3].

Minimum Inhibitory Concentration (MIC) Determination

- **Objective:** To evaluate the compound's actual antibacterial potency.
- **Detailed Protocol:** This is a standard broth microdilution method as defined by the Clinical and Laboratory Standards Institute (CLSI).
 - **Bacterial Preparation:** Prepare standardized inocula of target bacterial strains (e.g., *Escherichia coli*, *Staphylococcus aureus*).
 - **Compound Dilution:** Create two-fold serial dilutions of the antibiotic in a suitable broth medium in a 96-well plate.
 - **Inoculation and Incubation:** Add the bacterial inoculum to each well and incubate at 35±2°C for 16-20 hours.
 - **Result Reading:** The **MIC** is identified as the lowest concentration of the antibiotic that completely prevents visible growth [1].

The relationship between these two core protocols in the validation workflow can be summarized as follows:



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Research Implications and Future Directions

- **Focus on Ring I Modifications:** Research indicates that substitutions on **Ring I** of the aminoglycoside structure are particularly effective in modulating ribosomal selectivity. The **4'-O position** is a key hotspot for engineering derivatives that maintain antibacterial activity while showing reduced affinity for human ribosomes [2] [3].
- **Balancing Act:** The case of 2-hydroxyapramycin shows that even minor changes can significantly impact ribosome binding and efficacy. Successful derivative design must carefully balance the introduction of new functional groups with the preservation of critical interactions in the bacterial rRNA decoding site [1].

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References

1. Synthesis of Methyl Aprabiosaminide and -Hydroxyapramycin from... [pmc.ncbi.nlm.nih.gov]
2. Identification and Evaluation of Improved 4'-O-(Alkyl) 4,5-Disubstituted... [pmc.ncbi.nlm.nih.gov]
3. 4'-O-substitutions determine selectivity of... | Nature Communications [nature.com]

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